molecular formula C10H6ClN3O3 B2413148 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide CAS No. 196712-43-3

3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide

Cat. No.: B2413148
CAS No.: 196712-43-3
M. Wt: 251.62 g/mol
InChI Key: MEIGOGSKIWSGEW-XVNBXDOJSA-N
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Description

3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to a cyanoacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Thioethers and amines: From nucleophilic substitution reactions.

    Heterocyclic compounds: From cyclization reactions.

Scientific Research Applications

3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitro and cyano groups can participate in electron transfer reactions, influencing its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrophenyl isocyanate
  • 2-Chloro-5-nitrophenyl pyridine
  • 2-Chloro-5-nitrocinnamic acid

Uniqueness

The presence of both a nitro and a cyano group allows for diverse chemical transformations and interactions, making it a versatile compound in synthetic and applied chemistry .

Properties

CAS No.

196712-43-3

Molecular Formula

C10H6ClN3O3

Molecular Weight

251.62 g/mol

IUPAC Name

(E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C10H6ClN3O3/c11-9-2-1-8(14(16)17)4-6(9)3-7(5-12)10(13)15/h1-4H,(H2,13,15)/b7-3+

InChI Key

MEIGOGSKIWSGEW-XVNBXDOJSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C(\C#N)/C(=O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl

solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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